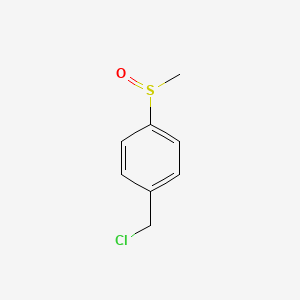

p-Methylsulfinylbenzyl chloride

Description

p-Methylsulfinylbenzyl chloride (C₈H₉ClOS) is a benzyl chloride derivative featuring a methylsulfinyl (-S(O)CH₃) group at the para position of the benzene ring. This compound combines the reactivity of a benzyl chloride (C₆H₅CH₂Cl) with the polar, electron-withdrawing sulfoxide group, making it a versatile intermediate in organic synthesis. Its structure enables participation in nucleophilic substitution reactions (e.g., SN2), with applications in pharmaceuticals, agrochemicals, and materials science. The sulfinyl group enhances electrophilicity at the benzylic carbon and may introduce chirality, broadening its utility in asymmetric synthesis .

Properties

CAS No. |

58472-47-2 |

|---|---|

Molecular Formula |

C8H9ClOS |

Molecular Weight |

188.67 g/mol |

IUPAC Name |

1-(chloromethyl)-4-methylsulfinylbenzene |

InChI |

InChI=1S/C8H9ClOS/c1-11(10)8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 |

InChI Key |

IRJGKBJLGZJJEL-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)CCl |

Origin of Product |

United States |

Scientific Research Applications

Solid-Phase Peptide Synthesis

One of the primary applications of p-Methylsulfinylbenzyl chloride is in solid-phase peptide synthesis (SPPS) . This method allows for the efficient assembly of peptides on a solid support, facilitating the purification and characterization of the resulting products.

Key Features:

- Stable Linkage: The sulfoxide linkage provided by this compound is stable under strong acidic conditions, making it suitable for use in SPPS where trifluoroacetic acid is often employed for deprotection .

- Selective Cleavage: The compound serves as a selectively cleavable protecting group for carboxyl functionalities, which is crucial in the synthesis of complex peptides .

Case Study:

A study demonstrated the successful synthesis of a dipeptide using a resin containing p-Methylsulfinylbenzyl groups. The resin was treated with various reagents, resulting in high cleavage yields and amino acid analysis confirming effective coupling and deprotection processes .

Safety-Catch Linker in Peptide Synthesis

This compound has been identified as an effective safety-catch linker in peptide synthesis. This application allows for the temporary protection of reactive sites during multi-step synthetic procedures.

Advantages:

- Orthogonality: The compound provides additional orthogonality in peptide synthesis, enabling chemists to manipulate peptide structures without interfering with other functional groups .

- Robustness: It remains stable under various chemical conditions until reduced to facilitate cleavage, thus enhancing the reliability of peptide synthesis protocols .

Data Table: Efficacy of this compound as a Safety-Catch Linker

| Condition | Result | Remarks |

|---|---|---|

| TFA Treatment | High cleavage yield | Effective deprotection observed |

| Acidic Conditions | Stable sulfoxide linkage | No premature cleavage during synthesis |

| Reduction with NH4I | Complete reduction achieved | Efficient cleavage without loss of product |

Applications in Medicinal Chemistry

The compound also finds applications in medicinal chemistry, particularly as a precursor for synthesizing biologically active compounds. Its ability to modify molecular structures makes it valuable in drug development.

Example Applications:

- Synthesis of Proton Pump Inhibitors: Research has indicated that derivatives of this compound can be used to create compounds that inhibit proton pumps, which are crucial in treating conditions like gastroesophageal reflux disease .

- Targeted Drug Delivery Systems: The compound's properties enable the design of targeted delivery systems where the release of drugs can be controlled through chemical reactions triggered by specific stimuli .

Research Insights and Future Directions

Recent studies have highlighted the versatility of this compound in various synthetic methodologies. Its role as a protecting group and linker continues to be explored, with ongoing research focusing on improving its efficiency and expanding its applications.

Future Research Directions:

- Investigating alternative reaction conditions to enhance cleavage efficiency.

- Exploring the use of p-Methylsulfinylbenzyl derivatives in new therapeutic areas.

- Developing more environmentally friendly synthesis protocols that utilize this compound.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Analogues

Three structurally related compounds are pivotal for comparison:

- 4-Methylbenzyl chloride : A benzyl chloride with a para-methyl group.

- 2-Methylsulfanylbenzoyl chloride : A benzoyl chloride with an ortho-methylsulfanyl (-SCH₃) group.

- p-Methylsulfinylbenzyl chloride : The target compound, distinguished by its para-sulfinyl substituent.

Reactivity and Functional Group Influence

Benzyl Chloride vs. Benzoyl Chloride :

- This compound and 4-Methylbenzyl chloride undergo nucleophilic substitution (SN2) at the benzylic carbon. The sulfinyl group increases electrophilicity compared to the methyl group, accelerating reactivity .

- 2-Methylsulfanylbenzoyl chloride participates in nucleophilic acyl substitution (e.g., acylation) due to its benzoyl chloride moiety, a distinct reactivity profile .

Sulfinyl vs. Sulfanyl Groups :

Physical and Chemical Properties

Solubility :

- This compound : High polarity due to the sulfinyl group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF).

- 4-Methylbenzyl chloride : Less polar; soluble in organic solvents like dichloromethane or toluene .

- 2-Methylsulfanylbenzoyl chloride : Moderately polar; compatible with methylene chloride (as per commercial preparations in ) .

Stability :

Data Tables: Key Properties and Parameters

Research Findings and Case Studies

- Sulfoxide Reactivity : Studies suggest sulfinyl groups enhance electrophilicity in cross-coupling reactions, enabling efficient carbon-carbon bond formation .

- Pesticide Synthesis : The methylsulfanyl group in 2-Methylsulfanylbenzoyl chloride is critical for bioactivity in pesticidal heterocycles, highlighting the role of sulfur substituents .

- Chiral Intermediates : this compound’s sulfoxide moiety has been leveraged in synthesizing enantiomerically pure compounds, a key focus in FDA-approved drug development.

Preparation Methods

Procedure:

-

Chlorination :

-

Add thionyl chloride (SOCl₂, 2.0 equiv) dropwise to a solution of p-methylsulfinylbenzyl alcohol in anhydrous DCM at 0°C .

-

Stir the mixture at room temperature for 4–6 hours.

-

-

Workup :

-

Remove excess SOCl₂ and solvent under reduced pressure.

-

Suspend the residue in cold diethyl ether and filter to remove byproducts.

-

-

Purification :

Key Data:

Limitations :

-

Requires prior synthesis of p-methylsulfinylbenzyl alcohol , which may involve additional steps such as reduction of p-methylsulfinylbenzaldehyde .

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Oxidation of Sulfide | High yield, scalable | Requires sulfide precursor |

| Chlorination of Alcohol | Avoids sulfide synthesis | Lower yield, additional steps |

Industrial Applications

This compound is a key intermediate in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.